molecular formula C23H21N3O2S B2841862 N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-15-7

N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2841862
CAS RN: 1207013-15-7
M. Wt: 403.5
InChI Key: JDQKLBJADUVPRZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have focused on the design, synthesis, and evaluation of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. For example, a study by Al-Sanea et al. (2020) described the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, highlighting their potential as anticancer agents after testing on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020). Another study by Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which displayed promising anticancer activity against several human cancer cell lines, including colon cancer cell line HT-29 and lung adenocarcinoma cell line A549 (Huang, Zhao, Gao, et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of thienopyrimidine derivatives have also been explored for their antimicrobial activities. Kerru et al. (2019) presented the preparation of novel thienopyrimidine linked rhodanine derivatives, which demonstrated significant antibacterial potency against various bacterial strains, including E. coli and K. pneumonia, and antifungal potency against A. flavus and C. albicans (Kerru, Maddila, Maddila, et al., 2019).

Inhibition of Enzymatic Activity

Gangjee et al. (2008) reported on potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the nucleotide synthesis pathway, using 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds have shown significant inhibitory activity, highlighting their potential as therapeutic agents (Gangjee, Qiu, Li, et al., 2008).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This study highlights the potential of such compounds in the development of antioxidant therapies (Chkirate, Fettach, Karrouchi, et al., 2019).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-3-7-17(8-4-15)11-24-20(27)12-26-14-25-21-19(13-29-22(21)23(26)28)18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQKLBJADUVPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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